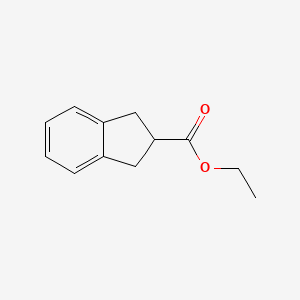

ethyl 2,3-dihydro-1H-indene-2-carboxylate

Overview

Description

Ethyl 2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H14O2. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is a derivative of indene, a bicyclic hydrocarbon, and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-1H-indene-2-carboxylate typically involves organic synthesis reactions. One common method involves the reaction of indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Ethyl 2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Ethyl 2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as:

Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has an additional oxo group, which alters its reactivity and applications.

Indane derivatives: Compounds such as 1-methylindane and 2-methylindane have similar bicyclic structures but differ in their functional groups and reactivity.

This compound is unique due to its specific ester group, which provides distinct reactivity and applications in various fields.

Biological Activity

Ethyl 2,3-dihydro-1H-indene-2-carboxylate (EADIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and relevant research findings associated with EADIC.

- IUPAC Name : this compound

- Molecular Formula : C12H14O2

- Molecular Weight : Approximately 190.24 g/mol

- Structure : EADIC features an indene ring structure, which is linked to a carboxylate functional group, enhancing its reactivity and interaction with biological targets.

EADIC primarily targets the Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase involved in cell adhesion, migration, and extracellular matrix remodeling. The binding affinity of EADIC to DDR1 has been reported to be high, with a dissociation constant (Kd) value of approximately 5.9 nM. This interaction leads to the inhibition of DDR1 signaling pathways, particularly affecting collagen-induced signaling and epithelial-mesenchymal transition (EMT), which are critical in cancer metastasis .

Biological Activities

EADIC exhibits a range of biological activities:

- Anticancer Activity : EADIC has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it significantly reduced colony formation in pancreatic cancer cells and demonstrated efficacy in orthotopic mouse models .

- Antiviral Properties : Preliminary studies suggest that EADIC may possess antiviral effects against specific viral infections, although more research is needed to confirm these findings .

- Antimicrobial Effects : Initial investigations indicate potential antimicrobial properties; however, further studies are required to elucidate these effects fully .

Case Studies

Several studies have investigated the biological activity of EADIC:

-

Inhibition of Cancer Cell Proliferation :

- A study evaluated the effects of EADIC on pancreatic cancer cells, revealing a significant decrease in cell viability and colony formation compared to controls.

- The compound's mechanism involved the suppression of DDR1 signaling pathways, leading to reduced cell migration and invasion capabilities.

-

Antiviral Activity :

- In vitro assays demonstrated that EADIC inhibited viral replication in specific models, suggesting its potential as an antiviral agent.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of DDR1 signaling | |

| Antiviral | Inhibition of viral replication | |

| Antimicrobial | Potential antimicrobial properties |

Future Directions

The ongoing exploration of EADIC’s biological properties continues to unveil new applications in medicinal chemistry. The compound's structural modifications could enhance its pharmacokinetic profile and therapeutic efficacy. Future research should focus on:

- Detailed mechanistic studies to understand the full range of biological interactions.

- Clinical trials to evaluate safety and efficacy in human subjects.

- Development of derivatives with improved activity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2,3-dihydro-1H-indene-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via C-alkylation or esterification of indene precursors. A common method involves reacting 1,2-bis(halomethyl)benzene with ethyl 3-oxo-3-(aryl)propanoate in the presence of a base like Cs₂CO₃ in DMSO at 40°C . Key optimization factors include:

- Temperature control : Higher temperatures (>60°C) risk side reactions like decarboxylation.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Workup : Acidic quenching (1M HCl) followed by ethyl acetate extraction minimizes byproduct formation.

Yields typically range from 70–95% after silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and dihydroindene protons (δ 3.0–4.5 ppm for CH₂ groups) .

- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+Na]+ calculated for C₁₂H₁₄O₂: 221.0944) .

- IR spectroscopy : Strong absorption at ~1730 cm⁻¹ confirms the ester carbonyl group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of substituted derivatives?

X-ray crystallography is critical for determining dihedral angles and hydrogen-bonding networks . For example, in ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate:

- The dihedral angle between the indene ring and the ester group is 82.5°, confirming non-planarity .

- C–H⋯O hydrogen bonds stabilize the crystal lattice, with bond lengths of 2.28–2.60 Å .

Software like SHELXL refines structural models using parameters like R-factor (<0.05) and electron density residuals (Δρmax < 0.27 eÅ⁻³) .

Q. What strategies address contradictory reactivity data in functionalized derivatives?

Contradictions often arise from substituent electronic effects . For example:

- Electron-withdrawing groups (e.g., -Br) reduce nucleophilic reactivity at the ester group, requiring harsher conditions for further substitution .

- Steric hindrance from bulky substituents (e.g., -Si(iPr)₃) slows reaction kinetics, necessitating microwave-assisted synthesis for improved yields .

Methodological solutions include: - DFT calculations to predict reactive sites.

- Kinetic studies (e.g., variable-temperature NMR) to map reaction pathways .

Q. How can bioactivity studies differentiate between direct binding and off-target effects?

For derivatives like ethyl 2-amino-5-fluoro analogs:

- Competitive binding assays (e.g., SPR or ITC) quantify target affinity (e.g., Kd values).

- β-arrestin recruitment assays (e.g., BRET) identify biased signaling pathways, distinguishing on-target vs. pleiotropic effects .

Example: Ethyl 5-chloro-2-methyl-1-oxo derivatives showed β-arrestin bias (EC₅₀ = 0.8 nM) but no off-target GPCR activity .

Q. Safety and Best Practices

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGYNDFMGAWDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.